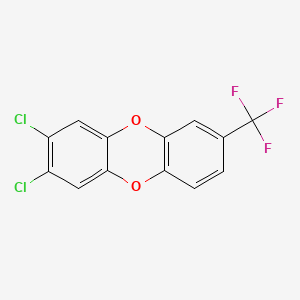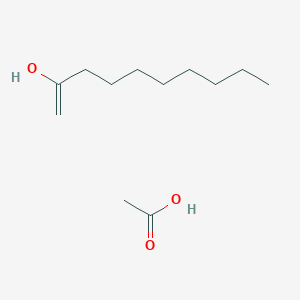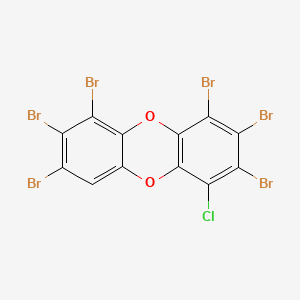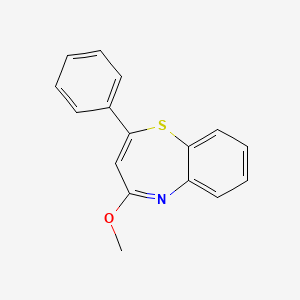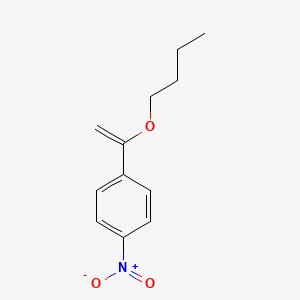
Benzene, 1-(1-butoxyethenyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-butoxyethenyl)-4-nitro-: is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butoxyethenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-butoxyethenyl)-4-nitro- typically involves the nitration of a suitable precursor, followed by the introduction of the butoxyethenyl group. One common method involves the nitration of 1-butoxyethenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: Industrial production of Benzene, 1-(1-butoxyethenyl)-4-nitro- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-(1-butoxyethenyl)-4-nitro- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in Benzene, 1-(1-butoxyethenyl)-4-nitro- can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(1-butoxyethenyl)-4-nitro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties. Research in this area is ongoing to identify new therapeutic agents.
Medicine: In medicinal chemistry, Benzene, 1-(1-butoxyethenyl)-4-nitro- and its derivatives are investigated for their potential as drug candidates. The presence of the nitro group can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for various chemical processes in the manufacturing sector.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-butoxyethenyl)-4-nitro- depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved in these effects are subjects of ongoing research.
Comparación Con Compuestos Similares
2-Butoxyethanol: An organic compound with a similar butoxy group but lacking the nitro group. It is used as a solvent and has different chemical properties.
Nitrobenzene: A simpler nitro compound without the butoxyethenyl group. It is used in the production of aniline and other chemicals.
Uniqueness: Benzene, 1-(1-butoxyethenyl)-4-nitro- is unique due to the combination of the nitro and butoxyethenyl groups
Propiedades
Número CAS |
109125-23-7 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
1-(1-butoxyethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H15NO3/c1-3-4-9-16-10(2)11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9H2,1H3 |
Clave InChI |
UIGZZQSVUFPUFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


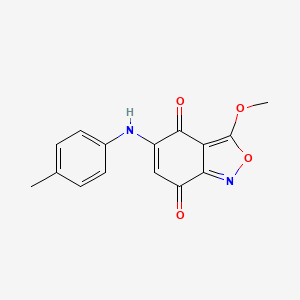
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
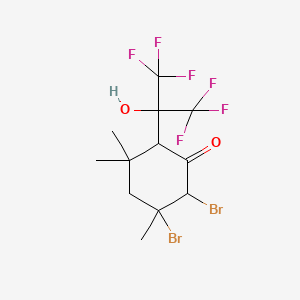


![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
